Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C22H16N2O4S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis and Drug Discovery Applications
Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate serves as a critical component in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are valuable as new building blocks in drug discovery, offering a pathway to explore chemical space around the molecule for potential pharmaceutical applications. The synthesis of these compounds involves elegant pathways, allowing for substitution at multiple positions and thus enabling a broad exploration of their potential bioactivities (Durcik et al., 2020).
Crystallographic Studies and Dehydration Phenomenon
The compound has been subject to crystallographic studies, particularly focusing on the dehydration phenomenon in similar benzo[d]thiazole derivatives. These studies provide valuable insights into the molecular structure and interactions, which are crucial for designing compounds with desired properties and activities (Arshad et al., 2013).
Novel Derivatives and Their Synthesis
Research on benzo[d]thiazole derivatives, including those related to this compound, has led to the synthesis of novel compounds. These studies aim to expand the understanding and applications of benzo[d]thiazole in medicinal chemistry, investigating new synthesis methods, structural characterization, and potential bioactivities (Yıldız et al., 2010).
Applications in Heterocyclic Chemistry
The compound and its derivatives have applications in forming N-heterocyclic carbenes, showcasing the versatility of benzo[d]thiazole-based compounds in heterocyclic chemistry. These applications include forming cyclic boron adducts and palladium complexes, further illustrating the compound's utility in developing new chemical entities with potential pharmaceutical applications (Liu et al., 2016).
Antitumor Activity and DNA Adduct Formation
Studies have explored the antitumor activities of 2-(4-aminophenyl)benzothiazoles, a class of compounds related to this compound. These compounds have been shown to generate DNA adducts in sensitive tumor cells, indicating their mechanism of action and potential as antitumor agents (Leong et al., 2003).
Mechanism of Action
Target of Action
Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives is often characterized by their interaction with biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
methyl 2-[(3-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-27-21(26)15-10-11-18-19(13-15)29-22(23-18)24-20(25)14-6-5-9-17(12-14)28-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFCMIGBYSWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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